Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate
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Overview
Description
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . This compound is known for its unique structure, which includes a cyano group and a dioxolane ring. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate typically involves the reaction of ethyl cyanoacetate with 1,3-dioxolane-2-one under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at room temperature. The mixture is stirred until the reaction is complete, and the product is then purified through recrystallization.
Chemical Reactions Analysis
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the cyano group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate involves its interaction with molecular targets such as enzymes and proteins. The cyano group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. The dioxolane ring provides stability to the compound, allowing it to interact effectively with biological molecules .
Comparison with Similar Compounds
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate can be compared with similar compounds such as:
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: This compound has a similar structure but contains a dithiane ring instead of a dioxolane ring.
1,3-Dioxanes and 1,3-Dioxolanes: These compounds are structurally related and are used as protective groups in organic synthesis.
This compound stands out due to its unique combination of a cyano group and a dioxolane ring, which imparts specific chemical properties and reactivity.
Biological Activity
Ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. Its structural features, including a cyano group and a dioxolane ring, contribute to its reactivity and interactions with biological molecules.
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with 1,3-dioxolane-2-one under controlled conditions. The compound can undergo various chemical reactions such as oxidation, reduction, substitution, and hydrolysis, making it versatile for synthetic applications in research.
Property | Value |
---|---|
Molecular Formula | C8H9NO4 |
Molecular Weight | 183.16 g/mol |
Melting Point | 139–140 °C |
CAS Number | 121020-70-0 |
Biological Activity
This compound has been studied for its potential biological activities which include:
1. Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, one study reported that this compound showed promising results against colon cancer cell lines with an IC50 value of approximately 6.5 μM. The mechanism of action appears to involve the inhibition of specific enzymes related to cancer cell proliferation.
2. Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. It has shown effectiveness against certain bacterial strains and fungi, suggesting its potential as an antimicrobial agent. The presence of the cyano group may enhance its interaction with microbial targets.
3. Enzyme Inhibition
This compound is utilized in studies focused on enzyme inhibition and protein interactions. Its ability to form strong interactions with enzyme active sites allows it to inhibit enzymatic activity effectively . This characteristic is particularly valuable in drug development where enzyme modulation is desired.
The biological activity of this compound is primarily attributed to its structural characteristics:
- Cyano Group : This functional group can participate in nucleophilic addition reactions and may facilitate interactions with active sites on enzymes.
- Dioxolane Ring : Provides stability and enhances the compound's ability to interact with biological macromolecules.
Case Studies
Several studies have highlighted the efficacy of this compound in various biological contexts:
Case Study 1: Anticancer Effects
In a study published in a peer-reviewed journal, researchers investigated the effects of this compound on human breast cancer cells (T47D). The results indicated that the compound inhibited cell proliferation significantly compared to control groups.
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of this compound showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several strains, demonstrating its broad-spectrum antimicrobial potential.
Properties
IUPAC Name |
ethyl 2-cyano-2-(1,3-dioxolan-2-ylidene)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-2-11-7(10)6(5-9)8-12-3-4-13-8/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNOJLHONQPUKAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1OCCO1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377590 |
Source
|
Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121020-70-0 |
Source
|
Record name | Ethyl cyano(1,3-dioxolan-2-ylidene)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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